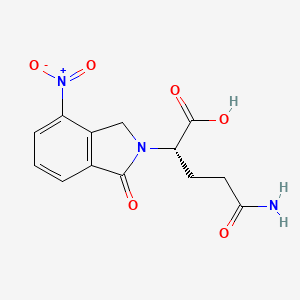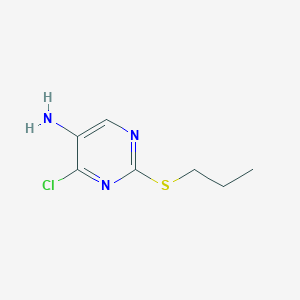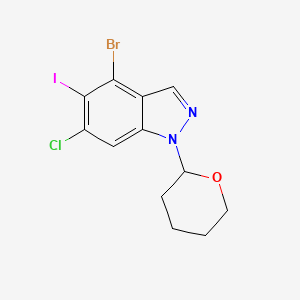
Methyl beta-D-Ribofuranoside 2,3,5-Triacetate-13C4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl beta-D-Ribofuranoside 2,3,5-Triacetate-13C4 is a stable isotope-labeled compound with the molecular formula 13C4 C8 H18 O8 and a molecular weight of 294.237 . This compound is a derivative of ribose, a naturally occurring sugar, and is used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl beta-D-Ribofuranoside 2,3,5-Triacetate-13C4 typically involves the acetylation of methyl beta-D-ribofuranoside. The process includes the use of acetic anhydride and a catalyst such as pyridine under controlled conditions to achieve the triacetate form . The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then packaged and stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Methyl beta-D-Ribofuranoside 2,3,5-Triacetate-13C4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as deacetylated forms, oxidized products, and substituted derivatives .
Aplicaciones Científicas De Investigación
Methyl beta-D-Ribofuranoside 2,3,5-Triacetate-13C4 is used in a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Methyl beta-D-Ribofuranoside 2,3,5-Triacetate-13C4 involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound acts as a substrate or inhibitor, affecting the activity of these enzymes and altering metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl beta-D-Ribofuranoside: The non-acetylated form of the compound.
Methyl 2,3-O-Isopropylidene-beta-D-ribofuranoside: A derivative with an isopropylidene protecting group.
Methyl beta-D-Ribofuranoside 2,3,5-Triacetate: The non-labeled form of the compound.
Uniqueness
Methyl beta-D-Ribofuranoside 2,3,5-Triacetate-13C4 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This labeling provides enhanced sensitivity and specificity in analytical techniques, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C12H18O8 |
|---|---|
Peso molecular |
294.24 g/mol |
Nombre IUPAC |
[(2S,3S,4S,5S)-3,4-diacetyloxy-5-methoxy(2,3,4,5-13C4)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H18O8/c1-6(13)17-5-9-10(18-7(2)14)11(19-8(3)15)12(16-4)20-9/h9-12H,5H2,1-4H3/t9-,10-,11-,12-/m0/s1/i9+1,10+1,11+1,12+1 |
Clave InChI |
RUSRQHXGPHZZNI-PLKSCDDOSA-N |
SMILES isomérico |
CC(=O)OC[13C@H]1[13C@@H]([13C@@H]([13C@H](O1)OC)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)OC)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


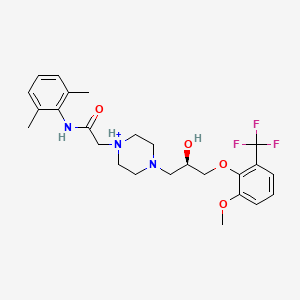
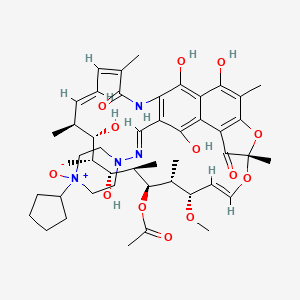
![[2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol](/img/structure/B13840879.png)
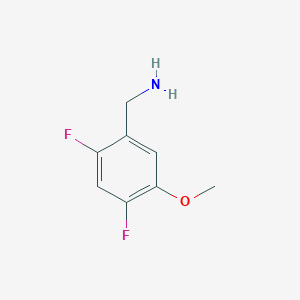
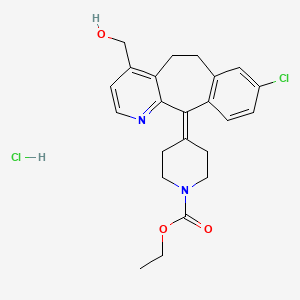
![B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochlroide Hydrate](/img/structure/B13840901.png)

